2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Overview
Description
2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a tetrahydroisoquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide typically involves multiple steps. One common approach is the condensation of 2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid with 1-methyl-1H-pyrazol-4-amine under appropriate reaction conditions. This reaction is often carried out in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography. Additionally, the reaction conditions may be scaled up to accommodate larger quantities, ensuring consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor binding studies.
Medicine: Research has explored its potential as a therapeutic agent for treating various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or interact with receptors to alter cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Tetrahydroisoquinoline derivatives: Compounds with the tetrahydroisoquinoline core are known for their diverse pharmacological properties.
Phenyl-substituted amides: These compounds have a phenyl group and an amide bond, contributing to their chemical and biological characteristics.
Uniqueness
2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
2-methyl-N-(1-methylpyrazol-4-yl)-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2/c1-24-13-15(12-22-24)23-20(26)18-16-10-6-7-11-17(16)21(27)25(2)19(18)14-8-4-3-5-9-14/h3-13,18-19H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHOEJPBWUNQTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2C(N(C(=O)C3=CC=CC=C23)C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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